1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine
Overview
Description
1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methylpiperidine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1H-pyrazol-4-amine with 1-(chloromethyl)-1-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrazole ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of treatments for neurological disorders due to its interaction with specific receptors in the brain.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and potentially providing therapeutic effects in neurological conditions.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine stands out due to its unique combination of a pyrazole ring and a methylpiperidine moiety. Similar compounds include:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound shares the piperidine structure but lacks the pyrazole ring, resulting in different chemical and biological properties.
1-((1-Methylpiperidin-4-yl)methyl)piperazine: This compound features a piperazine ring instead of a pyrazole ring, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-4-2-9(3-5-13)7-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVRKHQNLXCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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